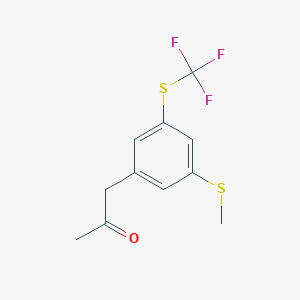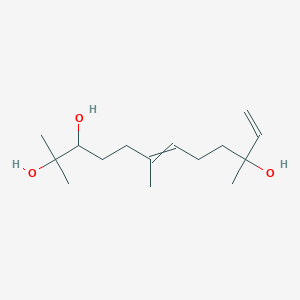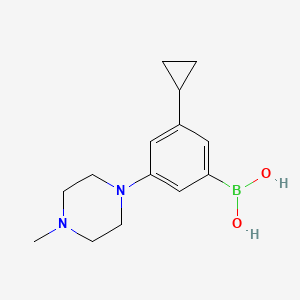![molecular formula C47H52FN7O7P+ B14070956 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex chemical compound primarily used in the synthesis of nucleosides and oligonucleotides. This compound plays a crucial role in the study of DNA-protein interactions, gene expression, and molecular biology research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves multiple steps. The key features include the protection of exocyclic amine functions by a benzoyl group and the use of dimethoxytrityl (DMT) as a protecting group for the 5’ hydroxyl group . The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .
Industrial Production Methods
Industrial production of this compound involves high coupling efficiency of DNA phosphoramidites, leading to high-yield and high-quality oligonucleotides . The process is optimized for large-scale synthesis, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated ammonia solution for deprotection and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions are high-quality oligonucleotides, which are essential for various molecular biology applications .
Aplicaciones Científicas De Investigación
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleosides and nucleotides.
Biology: Study of DNA-protein interactions and gene expression.
Medicine: Research on potential antiviral drugs and nucleic acid-based therapeutics.
Industry: Large-scale production of oligonucleotides for various applications.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves the protection of exocyclic amine functions by a benzoyl group and the use of DMT as a protecting group for the 5’ hydroxyl group . This allows for efficient synthesis of high-quality oligonucleotides, which are crucial for various molecular biology applications .
Comparación Con Compuestos Similares
Similar Compounds
DMT-dC(bz) Phosphoramidite: Used for DNA synthesis with high coupling efficiency.
DMT-dA(bz) Phosphoramidite: Similar in structure and used for nucleoside synthesis.
5’-O-DMT-N6-Benzoyl-2’-deoxyadenosine 3’-CE phosphoramidite: Used in the synthesis of nucleosides and oligonucleotides.
Uniqueness
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is unique due to its specific structure, which allows for efficient synthesis of high-quality oligonucleotides with high coupling efficiency . This makes it a valuable tool in molecular biology research and industrial applications.
Propiedades
Fórmula molecular |
C47H52FN7O7P+ |
|---|---|
Peso molecular |
876.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-(2-cyanoethyl)-[di(propan-2-yl)amino]-hydroxyphosphanium |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(57,27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-60-47(34-16-11-8-12-17-34,35-18-22-37(58-5)23-19-35)36-20-24-38(59-6)25-21-36/h7-12,14-25,29-32,39-40,42,46,57H,13,27-28H2,1-6H3/p+1/t39-,40-,42-,46-,63?/m1/s1 |
Clave InChI |
RCNCMQRZNKNVRN-MSIRFHFKSA-O |
SMILES isomérico |
CC(C)N(C(C)C)[P+](CCC#N)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canónico |
CC(C)N(C(C)C)[P+](CCC#N)(O)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


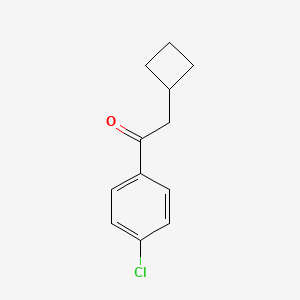
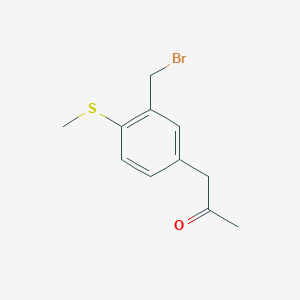
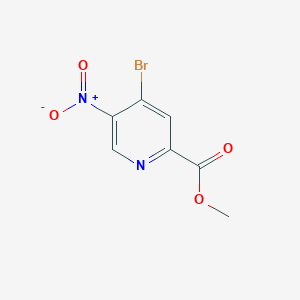
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
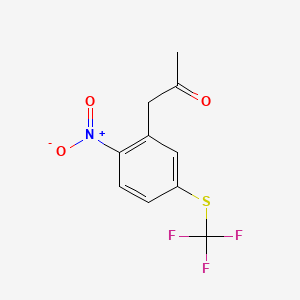
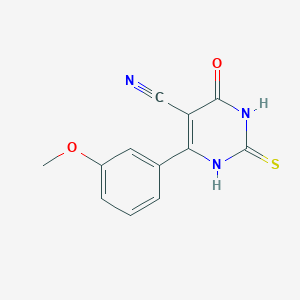

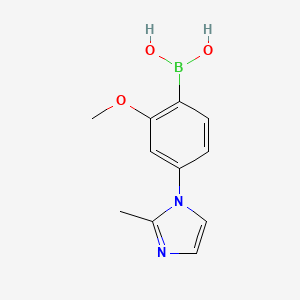
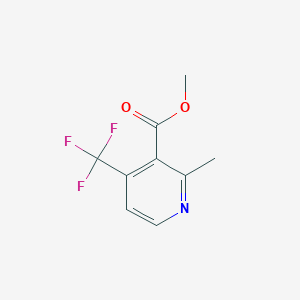
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
